molecular formula C13H16ClNO2 B13019437 Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13019437
M. Wt: 253.72 g/mol
InChI Key: GRUWZCAOPKGXBQ-UHFFFAOYSA-N
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Description

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a 3-chlorophenyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the desired pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(3-bromophenyl)-1-methylpyrrolidine-3-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3

InChI Key

GRUWZCAOPKGXBQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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